molecular formula C9H9ClFNO B13020396 (R)-8-Chloro-5-fluorochroman-4-amine

(R)-8-Chloro-5-fluorochroman-4-amine

Cat. No.: B13020396
M. Wt: 201.62 g/mol
InChI Key: REXMYOGKXMUMRV-SSDOTTSWSA-N
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Description

(R)-8-Chloro-5-fluorochroman-4-amine is a chiral amine derivative of the chroman scaffold, characterized by a benzopyran ring system substituted with chlorine at position 8 and fluorine at position 3. Its molecular formula is C₉H₉ClFNO, with a molecular weight of 201.63 g/mol (exact value varies slightly based on isotopic composition) . The stereochemistry at the 4-position is specified as the (R)-enantiomer, which may influence its biological activity and interaction with chiral receptors or enzymes.

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

(4R)-8-chloro-5-fluoro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9ClFNO/c10-5-1-2-6(11)8-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2/t7-/m1/s1

InChI Key

REXMYOGKXMUMRV-SSDOTTSWSA-N

Isomeric SMILES

C1COC2=C(C=CC(=C2[C@@H]1N)F)Cl

Canonical SMILES

C1COC2=C(C=CC(=C2C1N)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-Chloro-5-fluorochroman-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of ®-8-Chloro-5-fluorochroman-4-amine may involve similar synthetic routes but on a larger scale. The use of biocatalysts and environmentally friendly solvents can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-8-Chloro-5-fluorochroman-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

®-8-Chloro-5-fluorochroman-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-8-Chloro-5-fluorochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical differences between (R)-8-Chloro-5-fluorochroman-4-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Stereochemistry CAS Number Key Features
This compound C₉H₉ClFNO ~201.63 8-Cl, 5-F R Not explicitly listed Halogenated, chiral chroman core
(R)-8-Chloro-7-fluorochroman-4-amine C₉H₉ClFNO 201.63 8-Cl, 7-F R 1272732-56-5 Positional isomer (7-F vs. 5-F)
(S)-Chroman-4-ylamine C₉H₁₁NO 149.19 None S Not provided Non-halogenated, simpler structure
(R)-3,4-Dihydro-2H-chromen-4-amine C₉H₁₁NO 149.19 None R Not provided Chromen (unsaturated) vs. chroman
(S)-1-Bromo-3-phenylpropan-2-amine C₉H₁₂BrN 214.10 Br, phenyl S Not provided Non-chroman, brominated side chain

Analysis of Structural and Functional Differences

Halogenation Patterns
  • Target Compound vs. (R)-8-Chloro-7-fluorochroman-4-amine: The positional isomerism of fluorine (5-F vs. 7-F) may alter electronic effects and steric interactions.
  • Comparison with Non-Halogenated Analogs: Compounds like (S)-Chroman-4-ylamine lack halogen substituents, resulting in lower molecular weight (~149 vs. ~201 g/mol) and reduced electronegativity. This likely decreases metabolic stability and binding to hydrophobic targets .
Stereochemistry and Ring Saturation
  • Chroman vs. Chromen : (R)-3,4-Dihydro-2H-chromen-4-amine contains an unsaturated benzopyran ring (chromen), which may increase reactivity compared to the saturated chroman system in the target compound. The unsaturated system could also affect π-π stacking interactions in biological systems .
  • Enantiomeric Effects : The (R)-configuration in the target compound and its analogs may confer distinct pharmacokinetic profiles compared to (S)-enantiomers, as seen in (S)-1-Bromo-3-phenylpropan-2-amine, which has a brominated side chain unrelated to the chroman scaffold .
Functional Group Diversity
  • Amine Positioning: All chroman/chromen analogs feature a primary amine at the 4-position, but substituent halogens and their positions modulate solubility and lipophilicity. For instance, the 8-Cl and 5-F groups in the target compound enhance lipophilicity (logP ~2.5 estimated) compared to non-halogenated analogs (logP ~1.8) .

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